

Technical Whitepaper: Spectroscopic Characterization of CAS 120-86-5

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Compound of Interest

Compound Name:	<i>N,N'</i> -Bis(2-hydroxyethyl)dithiooxamide
CAS No.:	120-86-5
Cat. No.:	B086191

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Compound: 2,4-Dichlorophenoxyacetic acid (2,4-D) Molecular Formula: $C_8H_6Cl_2O_3$ Molecular Weight: 221.04 g/mol

Executive Summary & Chemical Identity

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide and a chlorinated phenoxy derivative. Its structural integrity relies on the specific substitution pattern of chlorine atoms at the 2 and 4 positions of the phenoxy ring.^[1] This guide provides a self-validating spectroscopic profile including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, essential for confirming purity and identity in synthesis or environmental monitoring.

Infrared Spectroscopy (FT-IR)

Methodology: Analysis performed on solid sample (KBr pellet or ATR). **Mechanistic Insight:** The spectrum is dominated by the interplay between the carboxylic acid dimer formation and the electron-withdrawing chlorine substituents on the aromatic ring.

Key Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Structural Assignment
2500–3300	O–H Stretch (Broad)	Carboxylic acid dimer (hydrogen bonded).
1700–1735	C=O Stretch (Strong)	Carbonyl group of the acetic acid moiety.
1475, 1580	C=C Stretch	Aromatic ring skeletal vibrations.
1230–1250	C–O–C Stretch (Asym)	Aryl alkyl ether linkage (Phenoxy-CH ₂).
1050–1100	C–O–C Stretch (Sym)	Ether linkage.
800–850	C–Cl Stretch	Aromatic C-Cl bonds (1,2,4-substitution pattern).
650–750	C–H Bend (Out-of-plane)	1,2,4-trisubstituted benzene ring.

Nuclear Magnetic Resonance (NMR)

Methodology: Samples dissolved in DMSO-d₆ to prevent carboxyl proton exchange often seen in protic solvents like methanol.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton spectrum exhibits a characteristic 1,2,4-trisubstituted aromatic pattern. The coupling constants (

) confirm the regiochemistry of the chlorine atoms.

Chemical Shift (δ , ppm)	Multiplicity	Integral	Coupling Constant (, Hz)	Assignment
12.0 – 13.0	Broad Singlet	1H	-	-COOH (Carboxylic Acid)
7.64	Doublet (d)	1H		H-3 (Between Cl atoms)
7.33	Doublet of Doublets (dd)	1H		H-5 (Meta to ether, Ortho to Cl)
7.00	Doublet (d)	1H		H-6 (Ortho to ether)
4.78	Singlet (s)	2H	-	-CH ₂ - (Methylene)

Interpretation:

- H-3 is the most deshielded aromatic proton due to the inductive effect of two ortho-chlorine atoms.
- H-6 is the most shielded aromatic proton due to the electron-donating resonance effect of the phenoxy oxygen, despite the inductive withdrawal.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of 8 unique carbon environments.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
169.8	Quaternary (C=O)	Carboxylic Acid Carbonyl
153.2	Quaternary (C-O)	C-1 (Aromatic, attached to Oxygen)
129.5	Methine (CH)	C-3 (Aromatic)
128.8	Methine (CH)	C-5 (Aromatic)
125.4	Quaternary (C-Cl)	C-4 (Aromatic, attached to Cl)
122.1	Quaternary (C-Cl)	C-2 (Aromatic, attached to Cl)
115.3	Methine (CH)	C-6 (Aromatic)
65.2	Methylene (CH ₂)	Alpha-Carbon (-O-CH ₂ -COOH)

Mass Spectrometry (EI-MS)

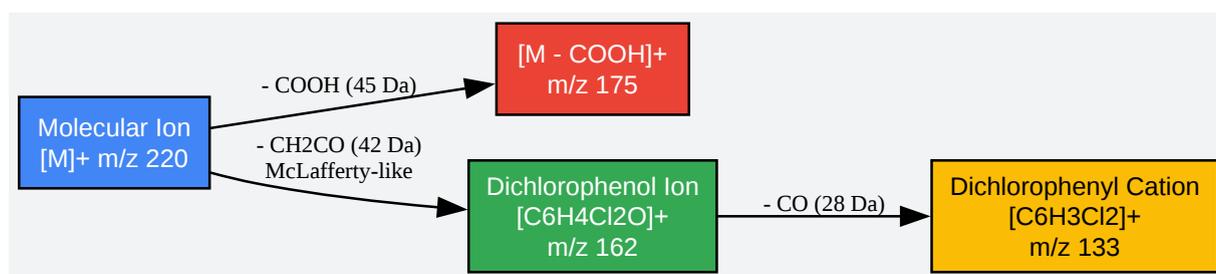
Methodology: Electron Ionization (70 eV). Isotopic Pattern: The presence of two chlorine atoms creates a distinctive M, M+2, M+4 cluster in a 9:6:1 intensity ratio.

Fragmentation Table

m/z (Mass-to-Charge)	Ion Identity	Fragmentation Mechanism
220		Molecular Ion ()
222		Isotope Peak ()
224		Isotope Peak ()
175		Loss of carboxylic acid group (α -cleavage).
161/163		Base Peak. Rupture of ether bond; formation of dichlorophenol cation.
133		Loss of CO from the phenoxy radical.
45		Carboxylic acid fragment.

Fragmentation Pathway Diagram

The following logic diagram illustrates the primary decay channels for the 2,4-D molecular ion.



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Figure 1: Primary EI-MS fragmentation pathways for 2,4-D, highlighting the characteristic loss of the acetic acid side chain.

Experimental Protocols for Validation

To ensure reproducibility of the data above, follow these standardized sample preparation workflows.

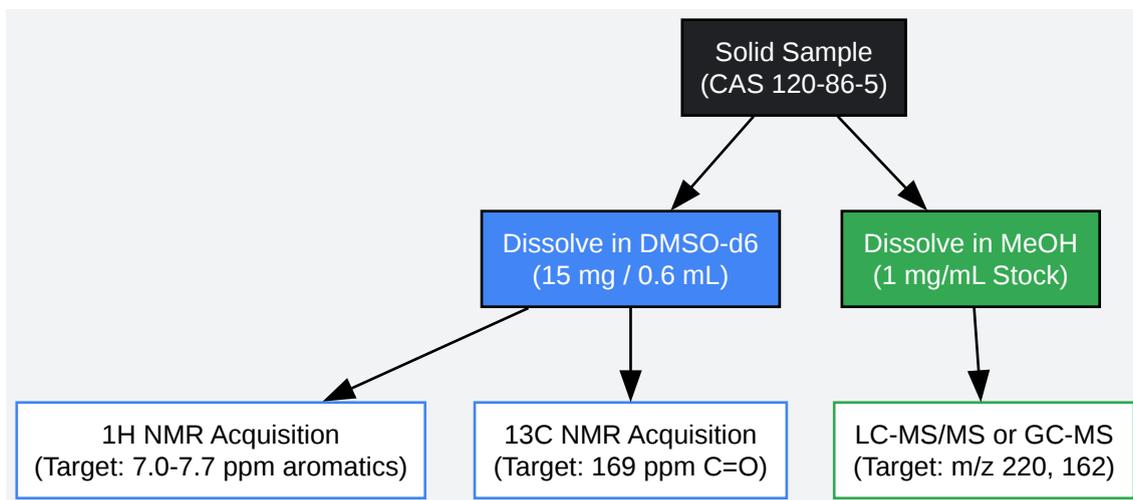
Protocol A: NMR Sample Preparation

- Massing: Weigh 10-15 mg of dry 2,4-D solid into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
- Homogenization: Vortex for 30 seconds until fully dissolved.
- Transfer: Transfer to a 5mm NMR tube.
- Acquisition: Run 16 scans for ¹H and 1024 scans for ¹³C to ensure adequate signal-to-noise ratio for quaternary carbons.

Protocol B: HPLC-UV/MS Preparation

- Stock Solution: Dissolve 10 mg 2,4-D in 10 mL Methanol (HPLC Grade) to create a 1 mg/mL stock.
- Dilution: Dilute 100 µL of stock into 900 µL of 50:50 Methanol:Water (0.1% Formic Acid).
- UV Detection: Set detector to 282 nm (λ_{max}).

Analytical Workflow Diagram



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Figure 2: Standardized analytical workflow for the spectroscopic validation of 2,4-D.

References

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